molecular formula C12H11NO3 B13891977 (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione

Katalognummer: B13891977
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: FEFWEZUMPDPQLX-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is a chiral compound that features an oxetane ring and an isoindoline-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones.

    Attachment to Isoindoline-1,3-dione: The oxetane moiety is then attached to the isoindoline-1,3-dione core through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups to the isoindoline-1,3-dione core.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the isoindoline-1,3-dione moiety can interact with various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.

    2-(2-Oxetanylmethyl)isoindoline-1,3-dione: The racemic mixture containing both (S) and ® enantiomers.

    Other Oxetane-Containing Compounds: Compounds with oxetane rings that may have similar chemical properties but different biological activities.

Uniqueness

(S)-2-(2-Oxetanylmethyl)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacokinetic properties compared to its enantiomer or racemic mixture.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-[[(2S)-oxetan-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2/t8-/m0/s1

InChI-Schlüssel

FEFWEZUMPDPQLX-QMMMGPOBSA-N

Isomerische SMILES

C1CO[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O

Kanonische SMILES

C1COC1CN2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.